Hexamethyldisilazane

概述

描述

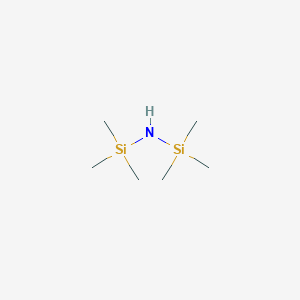

Hexamethyldisilazane (HMDS), with the chemical formula $ \text{(CH}3\text{)}3\text{SiNHSi(CH}3\text{)}3 $, is a volatile organosilicon compound widely utilized in industrial and research applications. It has a molecular weight of 161 g/mol and is characterized by its low boiling point (126–127°C) and high vapor pressure, making it ideal for chemical vapor deposition (CVD) processes . HMDS is a versatile reagent, serving roles in:

- Semiconductor manufacturing: As a primer for photoresist adhesion .

- Analytical chemistry: As a silylating agent for derivatizing polar compounds in gas chromatography (GC) .

- Materials science: In hydrophobic coatings and dielectric film repair .

- Electron microscopy: As a drying agent for biological specimens .

Its 29Si NMR chemical shift (2.4 ppm) aligns with trimethylsilyl (TMS) groups, simplifying spectroscopic identification .

准备方法

Traditional Solvent-Based Synthesis

The conventional method for HMDS production involves reacting trimethylchlorosilane ((CH₃)₃SiCl) with ammonia (NH₃) in inert organic solvents such as benzene or toluene . The reaction proceeds as:

In this process, solvents act as reaction media to disperse NH₄Cl byproducts, which are otherwise insoluble and can encapsulate unreacted trimethylchlorosilane. However, this method faces challenges:

-

High solvent consumption : Solvent volumes often triple the trimethylchlorosilane input, increasing costs and complicating downstream rectification .

-

Hydrolysis risks : Residual trimethylchlorosilane reacts with water during NH₄Cl washing, generating HCl that decomposes HMDS and reduces yield .

Modern Solvent-Free Pressurized Synthesis

A patented solvent-free method (CN102351892A) addresses these limitations by leveraging pressurized ammonia to accelerate the reaction . Key steps include:

-

Reactor setup : A sealed, pressure-resistant reactor (>0.5 MPa) is charged with trimethylchlorosilane.

-

Ammonia introduction : NH₃ is fed under controlled pressure (0.1–0.2 MPa) and temperature (40–50°C), ensuring continuous reaction.

-

Post-reaction cooling : The mixture is cooled to <10°C, and cold water is added to dissolve NH₄Cl, yielding a biphasic system with HMDS as the upper layer .

Advantages:

-

Eliminated solvent use : Reduces production costs by ~30% and simplifies purification .

-

Enhanced reaction kinetics : Pressurized NH₃ increases reagent contact, cutting reaction time to 0.5–2 hours versus 6–8 hours in traditional methods .

-

Higher purity : Post-reaction rectification achieves 99% HMDS purity via controlled reflux .

Reaction Parameter Optimization

Optimal conditions for the solvent-free method are derived from industrial-scale trials:

A representative trial in a 1,500 L reactor produced 900 kg HMDS with 99% purity after rectification, demonstrating scalability .

Byproduct Management and Purification

NH₄Cl removal is critical for product quality. The solvent-free method employs cold-water washing (<10°C) to dissolve NH₄Cl, avoiding HCl generation . Subsequent distillation under vacuum (126–127°C boiling point) isolates HMDS with minimal residual solvents or salts .

Comparative Analysis of Synthesis Methods

The table below contrasts traditional and modern HMDS preparation:

化学反应分析

Hexamethyldisilazane undergoes various types of chemical reactions, including:

Silylation: It is used to convert hydroxy compounds into trimethylsilyl ethers.

Amination: It can act as a nitrogen source in multicomponent reactions.

Amidation: It is used in the formation of amides.

Common reagents and conditions include the use of catalysts like TMSOTf and microwave irradiation to achieve high yields and short reaction times . Major products formed from these reactions include trimethylsilyl ethers and various heterocycles .

科学研究应用

Chemical Reagent in Organic Synthesis

Hexamethyldisilazane is primarily used as a silylating agent in organic synthesis. It facilitates the protection of functional groups such as alcohols, amines, and thiols, allowing for more selective reactions.

- Silylation Reactions : HMDS is employed in the trimethylsilylation of alcohols and amines, which enhances their volatility for gas chromatography analysis. This method has proven efficient compared to traditional silylating agents like TMSCl .

- Microwave-Assisted Synthesis : HMDS has been utilized in the microwave synthesis of heterocyclic compounds, such as derivatives of xanthine, showcasing its role in modern synthetic methodologies .

Surface Science Applications

In surface science, HMDS plays a crucial role due to its ability to modify surface properties.

- Coating Material : It is widely used as a coating agent in the semiconductor industry to enhance adhesion between silicon surfaces and photoresists. The methyl groups from HMDS bond with hydroxyl groups on silicon, improving the quality of photoresist applications .

- Modification Agent : HMDS modifies silica aerogels to render them hydrophobic, which is essential for various applications in pharmaceuticals and semiconductor technologies .

- Surface Passivation : As a passivation agent, HMDS creates protective layers that enhance material resistance to corrosion and contamination, improving the longevity and reliability of electronic components .

Analytical Chemistry

HMDS serves as an important reagent in analytical chemistry.

- Derivatization : It is used for the derivatization of carbohydrates and organic acids, enhancing their detectability during chromatographic analyses. This application is vital for accurate quantification and identification of compounds .

- Preparation for Electron Microscopy : HMDS is also employed in preparing samples for scanning electron microscopy (SEM), where it aids in drying and preserving the structural integrity of biological tissues .

Semiconductor Industry

The semiconductor sector heavily relies on HMDS due to its unique properties.

- Photoresist Adhesion : As an adhesion promoter for photoresists, HMDS ensures better pattern fidelity during lithography processes. Its application from the gas phase on heated substrates yields optimal results .

- Chemical Vapor Deposition (CVD) : In plasma-enhanced chemical vapor deposition (PECVD), HMDS acts as a precursor for depositing silicon carbonitride (SiCN) thin films. These films exhibit excellent mechanical and optical properties, making them suitable for advanced electronic devices .

Case Study 1: Silylation Efficiency

A study demonstrated that using HMDS for silylation resulted in higher yields compared to traditional methods. For instance, silylation of glutamic acid yielded pyroglutamic acid with significant efficiency when using HMDS under specific conditions (refluxing xylene or acetonitrile) followed by treatment with alcohols .

Case Study 2: Surface Modification of Silica Nanoparticles

Research involving silica nanoparticles treated with HMDS showed improved flame retardancy characteristics when incorporated into polymer nanocomposites. The varying weight fractions of treated silica were analyzed for their thermal stability and mechanical properties, indicating that HMDS treatment significantly enhanced performance metrics .

作用机制

The mechanism of action of hexamethyldisilazane involves the cleavage of the nitrogen-silicon bond, which serves as a convenient nitrogen source. The trimethylsilane part can participate in various reactions, such as cyclization, to form heterocycles . In silylation reactions, it reacts with hydroxy compounds to form trimethylsilyl ethers under nearly neutral conditions .

相似化合物的比较

Comparative Analysis with Similar Compounds

Volatility and CVD Performance

HMDS is benchmarked against structurally related silazanes in CVD precursor applications:

Key Findings :

- HMDS’s lower molecular weight (161 vs. 230–237 g/mol) grants superior volatility, critical for efficient precursor delivery in CVD .

- Trisilazane (N(SiMe3)3), despite higher molecular weight, exhibits greater vapor pressure, making it preferable for high-temperature depositions .

Silylation Efficiency in Derivatization

HMDS is compared to bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylsilyl chloride (TMSCl) in GC derivatization:

| Agent | Efficiency (Amino Acid Derivatization) | Byproduct Formation |

|---|---|---|

| HMDS + TMCS + Pyridine | Low | Minimal |

| BSTFA | High | Moderate |

| TMSCl | High | None |

Key Findings :

- HMDS underperforms BSTFA in amino acid derivatization due to incomplete silylation, attributed to steric hindrance from its bulky structure .

- TMSCl outperforms HMDS in synthetic reactions (e.g., Michael additions) by avoiding polymerized byproducts, likely due to milder reaction conditions .

Key Findings :

生物活性

Hexamethyldisilazane (HMDS), a silazane compound with the chemical formula , is widely utilized in various industrial and research applications due to its unique chemical properties. This article explores its biological activity, focusing on toxicological studies, metabolic pathways, and implications in various fields, supported by data tables and case studies.

General Toxicity

HMDS has been assessed for its toxicological effects through various studies. Notably, it has been found to be non-mutagenic in bacterial reverse mutation assays, indicating a low risk of genetic toxicity . However, prolonged exposure has shown some neurotoxic effects, including decreased excitability in the nervous system of rats exposed to high concentrations .

Inhalation Studies

Inhalation studies revealed that exposure to concentrations of 110 mg/m³ for four hours resulted in significant changes in the nervous system's excitability . Additionally, high doses led to the accumulation of ammonia in the blood, suggesting metabolic alterations due to HMDS exposure .

Metabolism

Research indicates that HMDS is metabolized into various silicon-containing compounds. Following administration, metabolites such as hexamethyl disiloxane were identified in the blood of rabbits . The elimination of these metabolites occurs primarily through the lungs and partially through the gastrointestinal tract, with minimal excretion via urine .

Application in Photolithography

A significant application of HMDS is in the field of photolithography. A case study demonstrated that priming substrates with HMDS improved photoresist adhesion significantly, reducing defects and enhancing yield during semiconductor manufacturing processes. This application showcases HMDS's role as a surface modifier that enhances chemical bonding properties .

Replacement of Critical Point Drying

Another innovative use of HMDS is its application as a replacement for critical point drying (CPD) in preparing biological samples for scanning electron microscopy (SEM). By reducing surface tension, HMDS helps maintain sample integrity during drying processes, minimizing fracturing and collapsing of delicate tissues .

Structure-Activity Relationships

The structural characteristics of HMDS contribute to its biological activity. Studies suggest that compounds with trimethylsilyl groups attached solely to amide or amino groups exhibit inactivity in specific carcinogenic assays, such as the strain A mouse lung adenoma assay . This finding emphasizes the importance of molecular structure in determining biological interactions.

Summary of Key Findings

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Mutagenicity | Non-mutagenic in bacterial assays |

| Toxicity Observations | Decreased nervous system excitability |

| Metabolites Identified | Hexamethyl disiloxane, ammonia |

| Applications | Photolithography, SEM sample preparation |

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling HMDS in laboratory settings?

HMDS is highly flammable (flash point: 27°C), toxic (H311, H331), and corrosive (H314) . Key precautions include:

- Use NIOSH-certified respirators with organic vapor/amine gas filters .

- Avoid ignition sources and static discharge; ground equipment during transfer .

- Wear chemical-resistant gloves (e.g., nitrile) and eye protection .

- Work in well-ventilated areas or fume hoods .

Q. How should HMDS be stored to maintain stability and minimize risks?

- Store in sealed containers under nitrogen to prevent moisture absorption .

- Keep away from heat (>27°C), oxidizing agents, and acids to avoid decomposition .

- Follow DOT guidelines for flammable liquids (Class 3) and corrosion (Class 8) during transport .

Q. What are HMDS’s primary applications in organic synthesis?

HMDS is widely used for:

- Silylation of alcohols/phenols : Catalyzes trimethylsilyl group transfer under mild conditions, e.g., with Succinimide-N-sulfonic acid (SuSA) .

- Derivatization in GC/MS : Enhances volatility of polar compounds via pyrolysis with HMDS .

- Protecting groups : Temporarily masks reactive sites in heterocyclic synthesis .

Advanced Research Questions

Q. How can HMDS-mediated silylation reactions be optimized for high yields?

- Catalyst selection : SuSA increases reaction efficiency at room temperature .

- Solvent choice : Use aprotic solvents (e.g., butyronitrile) to prevent side reactions .

- Moisture control : Anhydrous conditions are critical; pre-dry reagents with molecular sieves .

- Reaction monitoring : Track progress via TLC or NMR for trimethylsilyl (~0.1 ppm) signals .

Q. How should researchers address contradictions in HMDS toxicity data across literature?

- Data validation : Cross-reference SDSs (e.g., acute oral toxicity varies between sources) .

- Contextual analysis : Consider test models (e.g., LC50 for Pimephales promelas: 167 mg/L vs. Daphnia magna: 186 mg/L) .

- Precautionary principle : Assume worst-case thresholds (e.g., HMIS health hazard rating: 3/4) .

Q. What methodologies assess HMDS’s ecological impact in laboratory waste streams?

- Aquatic toxicity testing : Use standardized assays (e.g., OECD 203 for fish, OECD 202 for Daphnia) .

- Degradation studies : Monitor hydrolysis products (e.g., hexamethyldisiloxane) via GC/MS .

- Disposal compliance : Treat waste via licensed facilities to avoid environmental release .

Q. Specialized Methodological Scenarios

Q. How does HMDS compare to critical point drying (CPD) in SEM sample preparation?

- Advantages : HMDS is faster, avoids high-pressure equipment, and preserves delicate structures (e.g., fungal hyphae) .

- Limitations : May cause minor shrinkage in plant tissues compared to CPD .

- Protocol : Dehydrate samples in ethanol, replace with HMDS, and air-dry under a fume hood .

Q. What role does HMDS play in plasma-enhanced chemical vapor deposition (PECVD)?

- SiBCN film synthesis : HMDS acts as a silicon precursor with triethylaminoborane and ammonia, enabling low-temperature deposition of high-purity films .

- Parameter optimization : Adjust plasma power (50–200 W) and HMDS flow rate (5–20 sccm) to control film stoichiometry .

Q. How do HMDS’s physicochemical properties influence reaction design?

属性

IUPAC Name |

[dimethyl-(trimethylsilylamino)silyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUAGWLWBBFQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19NSi2 | |

| Record name | HEXAMETHYL DISILAZANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27495-70-1, Array | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27495-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethyldisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025395 | |

| Record name | Hexamethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethyl disilazane appears as a liquid. May be toxic by ingestion. Irritates skin and eyes. Vapors are heavier than air. May emit highly toxic nitrogen oxide fumes when heated to decomposition. Used to make other chemicals., Liquid | |

| Record name | HEXAMETHYL DISILAZANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

125 °C | |

| Record name | HEXAMETHYLDISILAZANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

48 °F (NFPA, 2010), 27 °C, 81 °F (27 °C) closed cup, 14 °C (closed cup) /from table/ | |

| Record name | HEXAMETHYL DISILAZANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethyldisilazane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLDISILAZANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in acetone, benzene, ethyl ether, heptane, perchloroethylene, Insol in water, reacts slowly, In water, 392 mg/l @ 25 °C /Estimated/ | |

| Record name | HEXAMETHYLDISILAZANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7741 g/cu cm at 25 °C | |

| Record name | HEXAMETHYLDISILAZANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

13.8 [mmHg], 13.8 mm Hg at 25 °C | |

| Record name | Hexamethyldisilazane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLDISILAZANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

999-97-3, 4039-32-1 | |

| Record name | HEXAMETHYL DISILAZANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethyldisilazane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethyldisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium hexamethyldisilazane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexamethyldisilazane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexamethyldisilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLDISILAZANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H36C68P1BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLDISILAZANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。